Stereochemical Identity: Single Enantiomer (IIIa) Versus Isomeric Mixture in Commercial DHBE
The (R*,R*)-enantiomer (IIIa) represents one of four discrete stereoisomers of the principal 3,3'-regioisomer of DHBE. The commercial drug substance DHBE (Dis-Cinil) comprises a regioisomeric mixture containing only ~60% of the 3,3'-regioisomer, with the remainder being 4-(3-hydroxybutoxy)-2-butanol (13%) and 3-(3-hydroxy-1-methylpropoxy)-1-butanol (27%) [1]. Even within the 3,3'-regioisomer, the active ingredient is a mixture of (R,R), (S,S), (R,S), and (S,R) forms. The resolved (R*,R*)-stereoisomer (CAS 94109-65-6) is synthesized and characterized as a chemically and configurationally pure entity for the first time by Yue et al. (2015), with unambiguous structural confirmation by ¹H NMR, ¹³C NMR, HRMS, and optical rotation [2]. In contrast, the generic 3,3'-oxydibutanol mixture (CAS 54289-82-6) lacks stereochemical definition and contains multiple diastereomers .
| Evidence Dimension | Stereochemical and regioisomeric purity |
|---|---|
| Target Compound Data | Single (R,R)-stereoisomer; regioisomerically homogeneous; ≥98% chemical purity; characterized by NMR, HRMS, and optical rotation |
| Comparator Or Baseline | Commercial DHBE: regioisomer ratio I:II:III = 13:60:27; stereoisomeric mixture. Generic 3,3'-oxybis(1-butanol) (CAS 54289-82-6): unspecified stereochemistry; typical purity 97% |
| Quantified Difference | Target is the first reported single-stereoisomer synthesis of the main DHBE regioisomer; comparator is a stereochemically undefined mixture with only 60% regioisomeric homogeneity |
| Conditions | Yue et al. 2015 stereoselective synthesis and full characterization; US4584321 regioisomer ratio determination |
Why This Matters
Procurement of the single (R,R)-stereoisomer enables accurate pharmacological evaluation of individual enantiomers, a prerequisite for structure-activity relationship (SAR) studies that are impossible with the isomeric mixture used in commercial DHBE drug products.
- [1] US4584321A. 3-(3-Hydroxybutoxy)-1-butanol in pharmaceutical compositions. Luso Farmaco Inst., 1986. (Regioisomer ratio: 13:60:27) View Source
- [2] Yue, Q.; Zhao, Y.; Sun, B.; Hai, L.; Guo, L.; Wu, Y. First Synthesis and Characterization of Stereoisomers of Choleretic Drug Dihydroxydibutylether. Chin. J. Chem. 2015, 33, 1145–1152. View Source
